Benadryl N-oxide hydrochloride

Vue d'ensemble

Description

Benadryl N-oxide hydrochloride is a derivative of diphenhydramine, a first-generation antihistamine commonly used to treat allergies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Benadryl N-oxide hydrochloride typically begins with diphenhydramine. The synthetic route involves the following steps:

Oxidation: Diphenhydramine is reacted with hydrogen peroxide to form diphenhydramine N-oxide.

Formation of Hydrochloride Salt: The N-oxide is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Continuous-flow reactor technology is often employed to enhance efficiency and control over the reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions: Benadryl N-oxide hydrochloride can undergo various chemical reactions, including:

Oxidation: Further oxidation can occur under specific conditions.

Reduction: The N-oxide group can be reduced back to the parent diphenhydramine.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products Formed:

Oxidation: Further oxidized derivatives.

Reduction: Diphenhydramine.

Substitution: Substituted diphenhydramine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Benadryl N-oxide hydrochloride functions primarily as an antihistamine. Its pharmacological properties include:

- H1-receptor Antagonism : It acts as an H1-receptor antagonist, effectively blocking the action of histamine, which is responsible for allergic symptoms. This property makes it useful in treating allergic reactions and conditions such as hay fever and urticaria .

- Sedative Effects : The compound exhibits sedative properties, making it beneficial for treating insomnia and anxiety-related disorders .

- Antiemetic Properties : It may also be utilized to prevent nausea and vomiting associated with motion sickness or postoperative recovery .

Clinical Research Applications

Research has demonstrated the efficacy of this compound in various clinical settings:

- Topical Use in Dermatology : A study involving 541 patients highlighted the effectiveness of diphenhydramine hydrochloride in treating pruritus through topical formulations (2-5% ointment). The duration of treatment varied from single applications to two months, with significant relief reported in many cases .

-

Case Studies :

- One case study indicated that topical diphenhydramine was effective in managing urticaria-like follicular mucinosis, suggesting its potential for localized allergic reactions .

- Another study concluded that topical administration could be more effective than oral forms for conditions with cutaneous manifestations of allergies .

Safety and Toxicity Considerations

While this compound is generally considered safe when used appropriately, certain precautions are necessary:

- Systemic Absorption Risks : Topical application can lead to systemic absorption, particularly in patients with compromised skin barriers (e.g., those with chickenpox or eczema), resulting in toxicity. Symptoms may include confusion, hallucinations, and ataxia .

- Allergic Reactions : There have been reports of allergic contact dermatitis following topical use, emphasizing the need for careful patient monitoring .

Chemical Stability Studies

Recent research has focused on the chemical stability of diphenhydramine derivatives under various conditions:

- Stability Testing : Studies have shown that this compound maintains stability under different pH levels and temperatures. Such findings are crucial for ensuring the efficacy of formulations over time .

| Parameter | This compound |

|---|---|

| Linearity Range (µg/mL) | 10–100 |

| Limit of Detection (µg/mL) | 1.04 |

| Accuracy (% Recovery) | 99.84 |

Mécanisme D'action

The mechanism of action of Benadryl N-oxide hydrochloride involves its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response. Additionally, its N-oxide group may influence its binding affinity and metabolic stability .

Comparaison Avec Des Composés Similaires

Diphenhydramine: The parent compound, widely used as an antihistamine.

Hydroxyzine: Another first-generation antihistamine with similar sedative properties.

Chlorpheniramine: A related antihistamine with less sedative effect.

Uniqueness: Benadryl N-oxide hydrochloride is unique due to the presence of the N-oxide group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines .

Activité Biologique

Benadryl N-Oxide Hydrochloride, a metabolite of diphenhydramine, represents a significant area of interest in pharmacological research due to its biological activities and implications in therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, pharmacokinetics, and clinical implications based on diverse sources.

Overview of Diphenhydramine and its Metabolite

Diphenhydramine is a first-generation antihistamine commonly used to treat allergic reactions, insomnia, and motion sickness. Upon administration, it undergoes extensive metabolism primarily via N-demethylation to form various metabolites, including Benadryl N-Oxide . The biological activity of this metabolite is crucial for understanding the full spectrum of diphenhydramine's pharmacological effects.

This compound exerts its effects primarily through the antagonism of H1 histamine receptors. This action leads to several physiological responses:

- Antihistaminic Effects : By blocking H1 receptors, it alleviates symptoms associated with allergic reactions such as sneezing and itching.

- Sedative Properties : Like diphenhydramine, its metabolite can cross the blood-brain barrier, resulting in sedative effects due to central nervous system (CNS) receptor interaction .

- Anticholinergic Activity : It also exhibits anticholinergic properties, which can contribute to side effects like dry mouth and urinary retention .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed post-administration with peak plasma concentrations occurring within 2-3 hours.

- Distribution : Widely distributed throughout body tissues, including the CNS, with a volume of distribution ranging from 3.3 to 6.8 L/kg .

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes (CYP2D6, CYP1A2), leading to the formation of various metabolites including Benadryl N-Oxide .

- Excretion : The metabolites are excreted primarily via urine; approximately 1% is excreted unchanged .

Case Studies and Clinical Findings

Several studies have documented the clinical implications of diphenhydramine and its metabolites:

- Topical Application for Allergic Dermatoses :

- Sedation in Clinical Settings :

- Toxicity Reports :

Comparative Data Table

The following table summarizes key pharmacological properties and clinical findings related to this compound:

| Parameter | Diphenhydramine | Benadryl N-Oxide |

|---|---|---|

| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist |

| Sedative Effects | Significant | Moderate |

| Bioavailability | 40%-60% | Not explicitly defined |

| Volume of Distribution (L/kg) | 3.3 - 6.8 | Not explicitly defined |

| Metabolism | Hepatic via CYP450 | Hepatic via CYP450 |

| Excretion Route | Urinary (as metabolites) | Urinary (as metabolites) |

| Clinical Use Cases | Allergies, Insomnia | Allergies (as metabolite) |

Propriétés

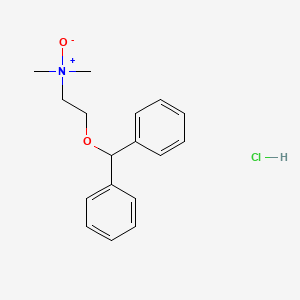

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine oxide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.ClH/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,17H,13-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWPHMSWVFMLIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.